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Compound of Interest

Compound Name: 3-Ethenyl-4-iodopyridin-2-OL

Cat. No.: B2973274

An In-Depth Technical Guide to the Synthesis of 3-Ethenyl-4-iodopyridin-2-ol

Introduction

3-Ethenyl-4-iodopyridin-2-ol is a substituted pyridine derivative with potential applications in
medicinal chemistry and materials science. The presence of three distinct functional groups—a
hydroxyl group (which exists in tautomeric equilibrium with the pyridone form), an iodine atom,
and a vinyl group—makes it a versatile scaffold for further chemical modifications. The vinyl
group can participate in polymerization and various addition reactions, while the iodo group is a
prime handle for cross-coupling reactions to introduce further complexity. This guide provides a
comprehensive overview of a proposed synthetic pathway for 3-ethenyl-4-iodopyridin-2-ol,
drawing upon established methodologies in heterocyclic chemistry.

This document is intended for researchers, scientists, and drug development professionals. It
will detail a plausible retrosynthetic analysis, a forward synthetic route with mechanistic
insights, detailed experimental protocols, and a summary of expected outcomes based on
analogous transformations reported in the literature.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting
the vinyl and iodo substituents from the core pyridin-2-ol scaffold. Two primary disconnections
are considered:

e C-C bond disconnection: The ethenyl group at the C3 position can be installed via a
palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling.
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This retrosynthetic step leads to a 3-halo-4-iodopyridin-2-ol intermediate.

e C-1 bond disconnection: The iodine atom at the C4 position can be introduced through
electrophilic iodination of a 3-ethenylpyridin-2-ol precursor.

Considering the potential for side reactions and the directing effects of the existing substituents,
a pathway involving the late-stage introduction of the vinyl group is often preferable to avoid
potential polymerization or reaction of the vinyl group under iodination conditions. Therefore,
the primary proposed retrosynthetic pathway is as follows:

[3-EthenyI-4—i0dopyridin-2—oD Suzuki or Stille Coupling ‘[3-8rom0-4-iodopyridin-2-oDM 4-lodopyridin-2-ol lodination Pyridin-2-ol
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Oxidatjve Addition

Reductive Elimination
(R-Vinyl)

R-Pd()1)-Br(L2)

Transmetalation
(Viny|-BF3K, Base)

Y
G-Pd(ll)-Vinyl(LZD

- J

Click to download full resolution via product page

« To cite this document: BenchChem. [3-Ethenyl-4-iodopyridin-2-OL synthesis pathway].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2973274#3-ethenyl-4-iodopyridin-2-ol-synthesis-
pathway]

© 2025 BenchChem. All rights reserved. 2/3 Tech Support


https://www.benchchem.com/product/b2973274?utm_src=pdf-body-img
https://www.benchchem.com/product/b2973274#3-ethenyl-4-iodopyridin-2-ol-synthesis-pathway
https://www.benchchem.com/product/b2973274#3-ethenyl-4-iodopyridin-2-ol-synthesis-pathway
https://www.benchchem.com/product/b2973274#3-ethenyl-4-iodopyridin-2-ol-synthesis-pathway
https://www.benchchem.com/product/b2973274#3-ethenyl-4-iodopyridin-2-ol-synthesis-pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2973274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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